molecular formula C20H20Cl2N2O2 B2778919 3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide CAS No. 955663-95-3

3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

Cat. No.: B2778919
CAS No.: 955663-95-3
M. Wt: 391.29
InChI Key: PPVHTZMCLZNESE-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the benzamide family and features a unique structure that includes both dichlorobenzene and tetrahydroisoquinoline moieties.

Preparation Methods

The synthesis of 3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Acylation: The initial step involves the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride.

    Reduction: The endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides is then reduced.

    N-Alkylation: This step involves the N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to form N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides.

    Acid Hydrolysis: The final step is the acid hydrolysis of the latter compound.

Chemical Reactions Analysis

3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The dichlorobenzene moiety allows for substitution reactions, where chlorine atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide can be compared with other similar compounds, such as:

    3,4-dichlorobenzamide: Shares the dichlorobenzene moiety but lacks the tetrahydroisoquinoline structure.

    N-isobutyryl-1,2,3,4-tetrahydroisoquinoline: Contains the tetrahydroisoquinoline structure but lacks the dichlorobenzene moiety.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2/c1-12(2)20(26)24-8-7-13-3-5-16(9-15(13)11-24)23-19(25)14-4-6-17(21)18(22)10-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVHTZMCLZNESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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